4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-((4-chloro-3-methylphenoxy)methyl)-5-(4-methylphenyl)-
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Overview
Description
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-((4-chloro-3-methylphenoxy)methyl)-5-(4-methylphenyl)- is a complex organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by its unique substitution pattern, which includes chloro, fluoro, and methyl groups attached to phenyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole derivatives typically involves the cyclization of appropriate precursors. For this compound, the synthetic route may include:
Formation of the Triazole Ring: This can be achieved through the reaction of hydrazine derivatives with carboxylic acids or their derivatives.
Substitution Reactions: Introduction of the chloro, fluoro, and methyl groups can be done through electrophilic aromatic substitution reactions.
Coupling Reactions: The phenoxy methyl group can be introduced via nucleophilic substitution or coupling reactions using appropriate phenol derivatives.
Industrial Production Methods
Industrial production of such complex compounds often involves multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for purification and analysis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in coordination chemistry and catalysis.
Material Science: These compounds can be used in the synthesis of polymers and advanced materials.
Biology and Medicine
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties and are used in the development of antifungal and antibacterial drugs.
Anticancer Agents: Some triazole compounds exhibit anticancer activity and are studied for their potential in cancer therapy.
Industry
Agriculture: Triazole compounds are used in the formulation of pesticides and herbicides.
Pharmaceuticals: They are key intermediates in the synthesis of various pharmaceutical drugs.
Mechanism of Action
The mechanism of action of 4H-1,2,4-Triazole derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The presence of chloro, fluoro, and methyl groups can influence the compound’s binding affinity and specificity. These compounds may inhibit enzyme activity or disrupt cellular processes, leading to their biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another triazole derivative with different substitution patterns.
Benzotriazole: A triazole compound with a fused benzene ring.
Tetrazole: A similar heterocyclic compound with four nitrogen atoms.
Uniqueness
The unique substitution pattern of 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-((4-chloro-3-methylphenoxy)methyl)-5-(4-methylphenyl)- distinguishes it from other triazole derivatives. The presence of multiple halogen and methyl groups can significantly impact its chemical reactivity and biological activity, making it a compound of interest in various fields of research.
Properties
CAS No. |
141079-16-5 |
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Molecular Formula |
C23H18Cl2FN3O |
Molecular Weight |
442.3 g/mol |
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-3-[(4-chloro-3-methylphenoxy)methyl]-5-(4-methylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C23H18Cl2FN3O/c1-14-3-5-16(6-4-14)23-28-27-22(13-30-18-8-9-19(24)15(2)11-18)29(23)17-7-10-21(26)20(25)12-17/h3-12H,13H2,1-2H3 |
InChI Key |
VRJUAJLWVAKXSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC(=C(C=C3)F)Cl)COC4=CC(=C(C=C4)Cl)C |
Origin of Product |
United States |
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